

comparing Sodium 2-oxopropanoate-13C with [1-13C]pyruvate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Sodium 2-oxopropanoate-13C

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A Guide to Sodium [1-13C]pyruvate for Metabolic Research

An Objective Evaluation of a Key Metabolic Tracer

For researchers, scientists, and drug development professionals engaged in metabolic studies, the choice of tracer is critical. This guide provides a comprehensive overview of Sodium [1
13C]pyruvate, a non-radioactive, isotopically labeled compound central to real-time, in vivo metabolic imaging.

Understanding the Nomenclature: Sodium 2-oxopropanoate-13C vs. [1-13C]pyruvate

It is essential to clarify that "Sodium 2-oxopropanoate-¹³C" and "Sodium [1-¹³C]pyruvate" are synonymous terms for the same molecule.[1][2][3] "2-oxopropanoate" is the systematic IUPAC name for pyruvate, the conjugate base of pyruvic acid.[1] The "[1-¹³C]" notation specifies that the carbon atom at the first position (the carboxyl carbon) is the stable, heavy isotope Carbon-13.[4] Commercially, this compound is supplied as a solid sodium salt.[4][5]

Chemical and Physical Properties

A summary of the key physicochemical properties of Sodium [1-13C]pyruvate is presented below.



Property	Value	
Chemical Formula	CH₃CO¹³CO₂Na	
Molecular Weight	111.04 g/mol [2][3][4][5]	
Isotopic Purity	≥99 atom % ¹³ C[4]	
Form	Solid[4]	
Melting Point	>300 °C[4]	
Storage Temperature	2-8°C, protected from light[2][4][5]	
CAS Number	87976-71-4[2][3][4][5]	

Core Application: Hyperpolarized ¹³C Magnetic Resonance Imaging

The primary application of Sodium [1-¹³C]pyruvate is as a probe for metabolic imaging, particularly with hyperpolarized ¹³C Magnetic Resonance Imaging (MRI) and Spectroscopy (MRS).[6] This technique, utilizing dissolution Dynamic Nuclear Polarization (dDNP), dramatically enhances the ¹³C MR signal by over 10,000-fold, enabling real-time visualization of metabolic pathways in vivo.[7][8][9][10]

Following intravenous injection, the metabolic conversion of hyperpolarized [1-13C]pyruvate into downstream metabolites like [1-13C]lactate, [1-13C]alanine, and [13C]bicarbonate can be tracked dynamically.[9][11][12] This provides a powerful tool for investigating cellular metabolism non-invasively.[13]

Key Metabolic Conversions

The fate of the ¹³C label from pyruvate provides specific insights into distinct metabolic fluxes:

• [1-¹³C]pyruvate → [1-¹³C]lactate: Catalyzed by lactate dehydrogenase (LDH), this conversion is a key indicator of glycolytic activity. Elevated lactate production, known as the Warburg effect, is a hallmark of many cancers.[7][13]



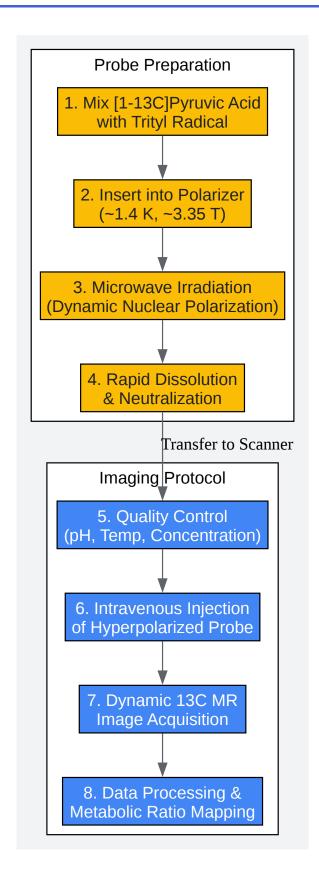
- [1-¹³C]pyruvate → [1-¹³C]alanine: This reaction is catalyzed by alanine transaminase (ALT)
 and reflects amino acid metabolism.[14]
- [1-¹³C]pyruvate → ¹³CO₂ (detected as H¹³CO₃⁻): The conversion of pyruvate to acetyl-CoA by the pyruvate dehydrogenase (PDH) complex releases the ¹³C label as ¹³CO₂, which is rapidly converted to [¹³C]bicarbonate.[11][15] This pathway is a direct measure of mitochondrial oxidative phosphorylation and entry into the TCA (Krebs) cycle.[15][16]

Visualizing Metabolic Pathways and Experimental Workflows

To better understand the utility of [1-13C]pyruvate, the following diagrams illustrate its metabolic fate and the typical workflow for a hyperpolarized 13C MRI experiment.

Metabolic fate of injected [1-13C]pyruvate.





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Workflow for a hyperpolarized ¹³C MRI experiment.





Performance Data in Oncological Research

Hyperpolarized [1-13C]pyruvate MRI has shown significant promise in oncology for cancer detection, grading, and monitoring treatment response.[7] Preclinical and clinical studies have demonstrated increased lactate labeling in tumors compared to healthy tissue.[7]

Application	Finding	Model / Patient Population
Prostate Cancer Detection	Increased [1-13C]lactate/[1-13C]pyruvate ratio in tumor regions compared to healthy tissue.[10][17]	Human Prostate Cancer Patients[10][17]
Prostate Cancer Grading	Higher lactate labeling associated with higher-grade tumors.	Transgenic Adenocarcinoma of the Mouse Prostate (TRAMP) model[7]
Brain Tumor Metabolism	Increased lactate and decreased bicarbonate production observed in glioma lesions.[18][19]	Human Glioma Patients[19]
Treatment Response	A decrease in the [1- 13C]lactate/[1-13C]pyruvate ratio can be an early indicator of successful therapy.[17]	Preclinical Cancer Models[17]
Pancreatic Cancer	A decrease in the [1- 13C]alanine/[1-13C]lactate ratio was observed in the progression from precursor lesions to adenocarcinoma.[7]	Preclinical Pancreatic Cancer Model[7]

Experimental Protocols General Protocol for Hyperpolarization and In Vivo MRI

This section outlines a generalized protocol for the use of hyperpolarized [1-13C]pyruvate in preclinical MRI studies, based on common practices.[12][20][21][22][23]



1. Sample Preparation:

- A mixture is prepared containing [1-13C]pyruvic acid, an electron paramagnetic agent (e.g., 15 mM trityl radical OX063), and optionally a gadolinium-based contrast agent (e.g., 1.5 mM Dotarem).[12][22]
- Approximately 35-45 mg of this mixture is used for polarization.[12]
- 2. Hyperpolarization via dDNP:
- The sample is inserted into a DNP polarizer (e.g., HyperSense).[23]
- The sample is cooled to approximately 1.4 K in a high magnetic field (e.g., 3.35 T).
- The sample is irradiated with microwaves for 60-90 minutes to transfer polarization from the electron spins of the radical to the ¹³C nuclear spins.[23]
- 3. Dissolution and Formulation:
- The polarized solid is rapidly dissolved and neutralized with a heated, sterile aqueous buffer (e.g., containing Tris, NaOH, and EDTA) to produce an injectable solution at a physiological pH (~7.5).[12]
- The final concentration of the hyperpolarized pyruvate solution is typically between 80-100 mM.[12]
- The temperature of the final solution is rapidly brought to 37°C.
- 4. Injection and MR Acquisition:
- The hyperpolarized [1-13C]pyruvate solution is administered via intravenous injection (e.g., tail vein in rodents) over a period of a few seconds.[9]
- Dynamic ¹³C MR spectroscopy or imaging acquisition begins just before or at the start of the injection to capture the arrival of the pyruvate and the subsequent real-time conversion to its metabolic products.[10][17]
- Specialized dual-tuned ¹H/¹³C RF coils are required for these experiments.[19][24]



 Data is typically acquired over 60-90 seconds, as the hyperpolarized signal decays back to thermal equilibrium via T1 relaxation.

Alternative Tracers and Future Directions

While [1-¹³C]pyruvate is the most widely used hyperpolarized probe, other labeled molecules provide complementary metabolic information. For instance, [2-¹³C]pyruvate allows the ¹³C label to enter the TCA cycle as [2-¹³C]acetyl-CoA, enabling the tracking of metabolites like [5-¹³C]glutamate.[12][25][26] This can provide deeper insights into mitochondrial function.[12][26] The use of hyperpolarized [1-¹³C]pyruvate is expanding beyond oncology into cardiovascular, renal, and neurological diseases, with numerous clinical trials underway to validate its diagnostic and prognostic utility.[15][20][27][28][29]

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- To cite this document: BenchChem. [comparing Sodium 2-oxopropanoate-13C with [1-13C]pyruvate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b039579#comparing-sodium-2-oxopropanoate-13c-with-1-13c-pyruvate]

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